![molecular formula C9H6Cl2N4 B1459531 1,3,5-Triazin-2-amine,4-chloro-N-(4-chlorophenyl)- CAS No. 1107654-26-1](/img/structure/B1459531.png)
1,3,5-Triazin-2-amine,4-chloro-N-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Conventional Method : By selectively substituting one chloride ion of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-aminobenzoic acid (or other suitable amines) in the presence of an acid scavenger (e.g., sodium carbonate). This yields the monosubstituted TCA derivatives .
- Microwave Irradiation : Using microwave irradiation results in faster reactions, higher purity, and better yields for TCA derivatives .
Molecular Structure Analysis
The molecular structure of TCA consists of a 1,3,5-triazine ring with a chlorine atom at position 4 and a phenyl group (substituted with another chlorine atom) at position N. The structure is as follows: !TCA Structure
Chemical Reactions Analysis
- Antimicrobial Activity : Some TCA derivatives show promising antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentrations (MIC) : Clinical isolates of specific TCA compounds have been evaluated, and their MIC values measured .
- Cytotoxicity : In vitro cytotoxicity studies indicate that certain TCA derivatives are non-toxic up to specific concentrations .
properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEWCFDNNDQJAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazin-2-amine,4-chloro-N-(4-chlorophenyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.